molecular formula C14H16N2S B4754311 2-(allylthio)-4,6,8-trimethylquinazoline

2-(allylthio)-4,6,8-trimethylquinazoline

Cat. No. B4754311
M. Wt: 244.36 g/mol
InChI Key: VKCNSTJRMFHNPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-4,6,8-trimethylquinazoline is a heterocyclic organic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic properties. This compound is a member of the quinazoline family, which is known for its diverse biological activities.

Scientific Research Applications

2-(allylthio)-4,6,8-trimethylquinazoline has been extensively studied for its potential therapeutic applications. It has been found to exhibit anti-inflammatory, antitumor, and antimicrobial activities. This compound has also been investigated for its potential use as a fluorescent probe in biological imaging studies.

Mechanism of Action

The mechanism of action of 2-(allylthio)-4,6,8-trimethylquinazoline is not fully understood. However, it has been proposed that this compound exerts its biological activities by inhibiting certain enzymes or signaling pathways in cells.
Biochemical and Physiological Effects:
Studies have shown that 2-(allylthio)-4,6,8-trimethylquinazoline exhibits potent anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as interleukin-1β and tumor necrosis factor-α. This compound has also been found to induce apoptosis in cancer cells by activating the caspase-3 pathway. Additionally, 2-(allylthio)-4,6,8-trimethylquinazoline has been shown to exhibit antimicrobial activity against various bacterial strains.

Advantages and Limitations for Lab Experiments

One of the main advantages of 2-(allylthio)-4,6,8-trimethylquinazoline is its diverse biological activities, which make it a promising candidate for drug development. However, one limitation of this compound is its relatively low solubility in aqueous solutions, which can make it difficult to administer in vivo.

Future Directions

There are several future directions for research on 2-(allylthio)-4,6,8-trimethylquinazoline. One potential area of investigation is the development of novel synthetic methods to improve the yield and purity of this compound. Another direction is the exploration of its potential use as a fluorescent probe in biological imaging studies. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and to investigate its potential therapeutic applications in various diseases.

properties

IUPAC Name

4,6,8-trimethyl-2-prop-2-enylsulfanylquinazoline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2S/c1-5-6-17-14-15-11(4)12-8-9(2)7-10(3)13(12)16-14/h5,7-8H,1,6H2,2-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKCNSTJRMFHNPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C2C(=C1)C(=NC(=N2)SCC=C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

244.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(Allylthio)-4,6,8-trimethylquinazoline

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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